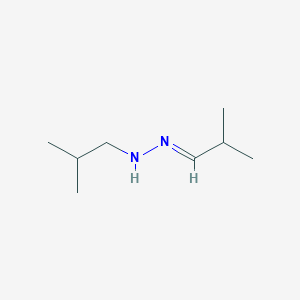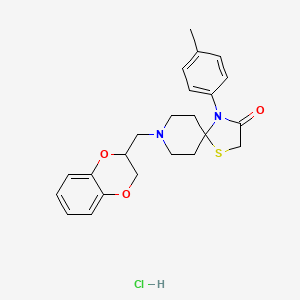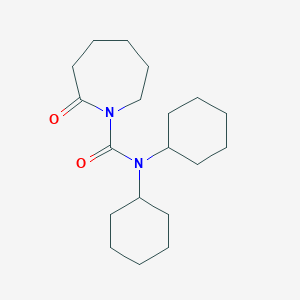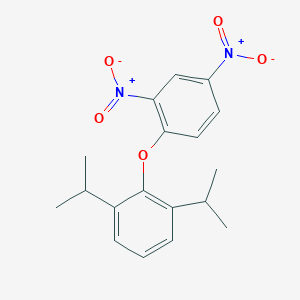
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether is an organic compound characterized by the presence of nitro groups and isopropyl groups attached to a phenyl ether structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether typically involves the reaction of 2,4-dinitrophenol with 2,6-di(propan-2-yl)phenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ether structure allows for substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as THF and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,4-diaminophenyl 2,6-di(propan-2-yl)phenyl ether .
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The pathways involved include oxidative phosphorylation and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups but lacks the isopropyl groups.
2,6-Diisopropylphenol: Contains isopropyl groups but lacks the nitro groups.
2,4-Dinitrophenylhydrazine: Contains nitro groups and is used in similar chemical reactions.
Uniqueness
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether is unique due to the combination of nitro and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various scientific fields .
Eigenschaften
CAS-Nummer |
20555-93-5 |
|---|---|
Molekularformel |
C18H20N2O5 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenoxy)-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H20N2O5/c1-11(2)14-6-5-7-15(12(3)4)18(14)25-17-9-8-13(19(21)22)10-16(17)20(23)24/h5-12H,1-4H3 |
InChI-Schlüssel |
LBWSNEPXIZBNJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


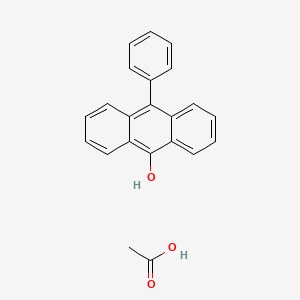
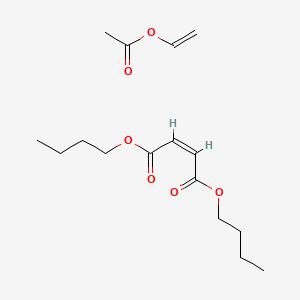
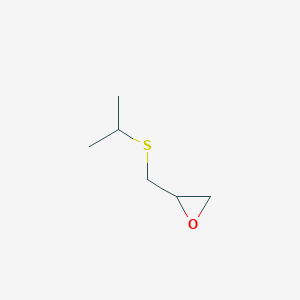


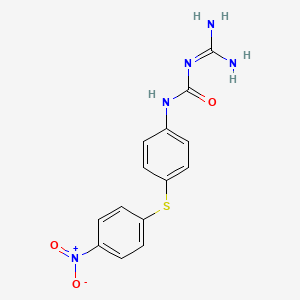
![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
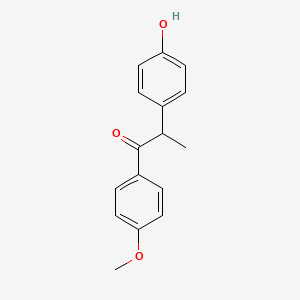
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
